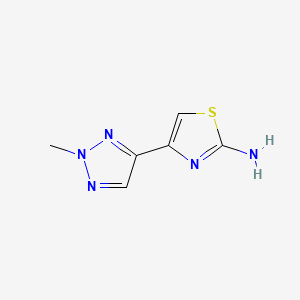![molecular formula C7H15N3O B13161173 1-[1-(Aminomethyl)cyclopropyl]-3-ethylurea](/img/structure/B13161173.png)
1-[1-(Aminomethyl)cyclopropyl]-3-ethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Aminomethyl)cyclopropyl]-3-ethylurea is a chemical compound with the molecular formula C₇H₁₅N₃O This compound is characterized by the presence of a cyclopropyl ring, an aminomethyl group, and an ethylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-3-ethylurea typically involves the reaction of cyclopropylamine with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process. Purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[1-(Aminomethyl)cyclopropyl]-3-ethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Urea derivatives with oxidized functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted cyclopropylurea compounds with different functional groups.
Applications De Recherche Scientifique
1-[1-(Aminomethyl)cyclopropyl]-3-ethylurea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-3-ethylurea involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The cyclopropyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
1-[1-(Aminomethyl)cyclopropyl]methanol: Shares the aminomethylcyclopropyl moiety but differs in the presence of a hydroxyl group instead of an ethylurea group.
1-[1-(Aminomethyl)cyclopropyl]-3-methylurea: Similar structure with a methyl group instead of an ethyl group.
Uniqueness: 1-[1-(Aminomethyl)cyclopropyl]-3-ethylurea is unique due to the combination of the cyclopropyl ring and the ethylurea moiety, which imparts distinct chemical and biological properties. The presence of the ethylurea group enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C7H15N3O |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
1-[1-(aminomethyl)cyclopropyl]-3-ethylurea |
InChI |
InChI=1S/C7H15N3O/c1-2-9-6(11)10-7(5-8)3-4-7/h2-5,8H2,1H3,(H2,9,10,11) |
Clé InChI |
VDXAIZJMJQNZSL-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NC1(CC1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


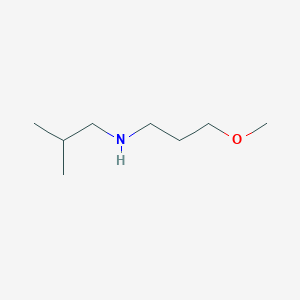


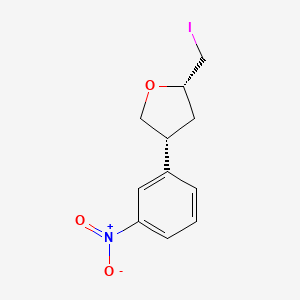
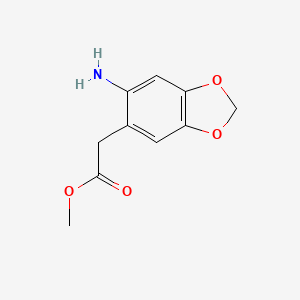
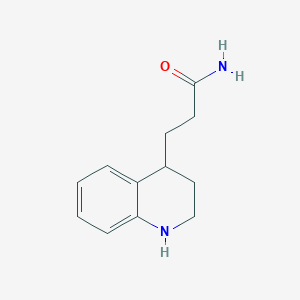
![5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride](/img/structure/B13161125.png)

![1-[(Cyclopropylmethyl)amino]propan-2-one](/img/structure/B13161144.png)
![N-[1-(Aminomethyl)cyclopropyl]butanamide](/img/structure/B13161151.png)


